Cy3 NHS ester

Description

Historical Context and Evolution of Fluorescent Probes in Molecular Sciences

The use of fluorescent molecules in scientific research has a history spanning over a century. The term "fluorescence" was coined in 1852 by George Gabriel Stokes, who observed that the mineral fluorite emitted visible light after exposure to ultraviolet light. jacksonimmuno.com Early fluorescent probes included naturally occurring compounds like quinine, whose visible emission was reported in 1845. nih.gov The synthesis of fluorescein (B123965) in 1871 marked a significant step, and despite its age, fluorescein remains widely used in biochemical, biological, and medicinal research. nih.gov

The field saw substantial advancements with the identification of Green Fluorescent Protein (GFP) in the jellyfish Aequorea victoria in the mid-20th century and its subsequent optimization for research applications in the late 20th century. jacksonimmuno.com GFP and its engineered variants have revolutionized the study of biological processes in living cells. jacksonimmuno.com Concurrently, the development of synthetic organic dyes, such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) in the 1950s, provided alternative tools for fluorescent labeling. jacksonimmuno.comthermofisher.com

The evolution of fluorescent probes has been driven by the need for improved spectral properties, photostability, and the ability to specifically target biomolecules. This has led to the development of diverse classes of fluorescent dyes, including the Cyanine (B1664457) family, offering a wide range of colors and enhanced performance for increasingly complex biological experiments. jacksonimmuno.combiologists.com

Significance of Amine-Reactive Dyes in Bioconjugation Chemistry

Bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule, is fundamental to creating probes and tools for biological research, diagnostics, and therapeutics. thermofisher.comfluorescence.cn A key strategy in bioconjugation involves targeting specific functional groups present on biomolecules. Primary amines, found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues, are common targets due to their abundance and accessibility on the surface of proteins under physiological conditions. thermofisher.comthermofisher.comaatbio.com

Amine-reactive dyes are widely used to modify proteins, peptides, oligonucleotides, and other biomolecules. thermofisher.comfluorescence.cnaatbio.com The stability of the chemical bond formed between the dye and the biomolecule is crucial for applications such as immunochemistry, fluorescence in situ hybridization (FISH), and cell tracing, where conjugates are subjected to various processing steps. thermofisher.comfluorescence.cnaatbio.com

Among the most popular amine-reactive functional groups are N-hydroxysuccinimide esters (NHS esters), also known as succinimidyl esters (SE). thermofisher.comaatbio.comglenresearch.com NHS esters are relatively easy to prepare, stable for storage, and highly reactive towards aliphatic amines in aqueous environments, typically at slightly alkaline pH (pH 7.2 to 9). aatbio.comglenresearch.compapyrusbio.comthermofisher.com The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide. aatbio.comglenresearch.compapyrusbio.comthermofisher.com This efficient and selective reaction makes NHS esters versatile reagents for covalently labeling biomolecules with fluorescent dyes, enzymes, or haptens. aatbio.comglenresearch.com

Overview of Cyanine Dye Family and the Niche of Cyanine3 NHS Ester in Research Tool Development

The Cyanine dye family is a class of synthetic organic dyes characterized by a conjugated system of a polymethine chain linking two nitrogen-containing heterocycles. aatbio.comwikipedia.org This structure gives rise to their notable ability to absorb and emit light across a wide range of the electromagnetic spectrum, from the visible to the near-infrared. aatbio.comwikipedia.org Cyanine dyes are known for their large molar absorptivities and moderate quantum yields, resulting in bright fluorescence signals. aatbio.com

The Cyanine family includes various members, such as Cy3, Cy5, Cy3.5, and Cy7, each with distinct spectral properties determined by the length of the polymethine chain and substituents on the heterocycles. aatbio.comwikipedia.orgsyronoptics.com Cy3, for instance, typically exhibits an absorption maximum around 550 nm and an emission maximum around 570 nm, falling within the orange-red region of the visible spectrum. syronoptics.comaxispharm.comaatbio.comglpbio.compeg.inkalfa-chemistry.com Cy5, in contrast, fluoresces in the red to near-infrared region with excitation and emission maxima around 650 nm and 670 nm, respectively. aatbio.comsyronoptics.com

Cyanine3 NHS ester is a derivative of the Cyanine3 dye that incorporates an NHS ester functional group. axispharm.comaatbio.comglpbio.compeg.ink This modification makes Cyanine3 amine-reactive, allowing it to be covalently conjugated to biomolecules containing primary amine groups, such as proteins, peptides, and amine-modified oligonucleotides. axispharm.comaatbio.comglpbio.compeg.inkalfa-chemistry.com The conjugation occurs via the formation of a stable amide bond. aatbio.comaxispharm.comglpbio.compeg.ink

The spectral properties of Cyanine3, including its excitation and emission maxima, molar extinction coefficient, and quantum yield, make it well-suited for various fluorescence-based applications. axispharm.comaatbio.com Its bright orange-red emission is compatible with standard filter sets like TRITC. aatbio.comaatbio.com Cyanine3 NHS ester serves as a versatile replacement for other dyes with similar spectral characteristics, such as Cy3® and DyLight 549 NHS esters. axispharm.comlumiprobe.com

Cyanine3 NHS ester is widely used in research tool development for applications including:

Protein and Antibody Labeling: Efficiently tags lysine residues for imaging, diagnostics, immunofluorescence (IF), and immunocytochemistry (ICC). axispharm.comaatbio.comglpbio.comaxispharm.com

DNA and Oligonucleotide Labeling: Enhances visualization in nucleic acid research, including FISH and real-time PCR techniques using probes like TaqMan or molecular beacons. axispharm.comaatbio.comglpbio.comaxispharm.com

Cellular Imaging and Flow Cytometry: Provides bright, stable signals for detailed imaging and analysis of cellular components. syronoptics.comaxispharm.comglpbio.compeg.inkaxispharm.com

FRET Studies: Can be used as a donor or acceptor in Förster Resonance Energy Transfer experiments. peg.ink

The ability of Cyanine3 NHS ester to form stable covalent bonds with biomolecules while retaining its favorable fluorescence properties makes it a crucial tool for developing fluorescent conjugates used in a broad spectrum of advanced biomedical research techniques. thermofisher.comthermofisher.comfluorescence.cnaatbio.com

Here is a table summarizing key spectral properties of Cyanine3 NHS ester:

| Property | Value | Unit | Source |

| Excitation Maximum | 555 | nm | axispharm.comaatbio.comlumiprobe.comvnir.life |

| Emission Maximum | 569-570 | nm | syronoptics.comaxispharm.comaatbio.comglpbio.compeg.inkalfa-chemistry.comlumiprobe.comvnir.life |

| Molar Extinction Coefficient | 150,000-162,000 | L⋅mol⁻¹⋅cm⁻¹ | axispharm.comaatbio.comcenmed.com |

| Fluorescence Quantum Yield | 0.15-0.31 | axispharm.comaatbio.comcenmed.com |

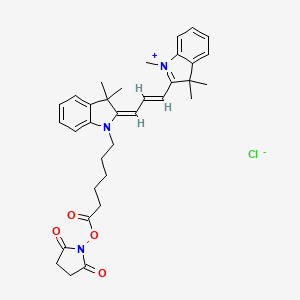

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDMHANYPGHTLW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Bioconjugation Principles of Cyanine3 Nhs Ester

Mechanism of N-Hydroxysuccinimide (NHS) Ester Reaction with Primary Amines

The reaction between an NHS ester and a primary amine is a well-established nucleophilic substitution reaction. papyrusbio.comglenresearch.com This mechanism forms the basis for the stable covalent attachment of Cyanine3 to biomolecules.

Formation of Stable Amide Bonds in Biomolecular Conjugates

The reaction of NHS esters with primary amines results in the formation of a stable amide bond between the labeling reagent (Cyanine3) and the target molecule. papyrusbio.comglenresearch.comthermofisher.comthermofisher.com This covalent linkage is highly stable and biocompatible, making it suitable for a wide range of biological applications. rsc.org The formation of this amide bond is a key outcome of the bioconjugation process, ensuring that the Cyanine3 label remains attached to the biomolecule under various experimental conditions. papyrusbio.comrsc.org

Role of Nucleophilic Attack in Conjugation Processes

The reaction is initiated by a nucleophilic attack of the deprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. papyrusbio.comglenresearch.comnih.govnih.govnanocs.net This attack leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, N-hydroxysuccinimide (NHS) is released as a leaving group, resulting in the formation of the stable amide bond. papyrusbio.comglenresearch.comthermofisher.comthermofisher.com The nucleophilic nature of the primary amine is crucial for this reaction to occur efficiently. papyrusbio.com

Optimization of Bioconjugation Reaction Parameters for Enhanced Labeling Efficiency

Optimizing reaction parameters is critical to achieve high labeling efficiency and control the degree of labeling when conjugating Cyanine3 NHS ester to biomolecules. Factors such as buffer pH, solvent selection, and the molar ratio of dye to biomolecule significantly influence the outcome of the conjugation.

Influence of Reaction Buffer pH on Amine Conjugation (e.g., pH 8.3-8.5)

The pH of the reaction buffer is a critical factor in NHS ester conjugation. The reaction is strongly pH-dependent because the primary amine must be in its deprotonated, nucleophilic form to react with the NHS ester. papyrusbio.comlumiprobe.cominterchim.frnanocs.netjenabioscience.comaatbio.comfluidic.com At low pH, the amino group is protonated, and its reactivity is significantly reduced. lumiprobe.cominterchim.frinterchim.fr Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases, leading to decreased labeling yield as the reactive ester is consumed by water instead of the amine. thermofisher.comlumiprobe.cominterchim.frnanocs.netjenabioscience.cominterchim.fr

Optimal pH values for NHS ester reactions with primary amines are typically in the slightly alkaline range, commonly cited as pH 7.2 to 9. papyrusbio.comglenresearch.comthermofisher.comaatbio.com More specifically, a pH range of 8.3-8.5 is often recommended for optimal labeling efficiency. lumiprobe.cominterchim.frjenabioscience.comfluidic.cominterchim.frinterchim.fr Buffers such as sodium bicarbonate (0.1 M) or phosphate (B84403) buffer are suitable for maintaining the pH in this range. lumiprobe.cominterchim.frjenabioscience.cominterchim.fr Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation yield. jenabioscience.comaatbio.com

Considerations for Solvent Selection in Labeling Protocols (e.g., DMSO, DMF for water-insoluble variants)

Cyanine3 NHS ester is typically poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane. lumiprobe.comibiantech.comantibodies.comvnir.life For labeling reactions involving biomolecules that are in aqueous buffers, the Cyanine3 NHS ester is often first dissolved in a small volume of an organic solvent like DMSO or DMF before being added to the aqueous solution of the biomolecule. lumiprobe.cominterchim.frinterchim.frinterchim.fr This approach facilitates the dissolution of the dye while allowing the conjugation to occur in an aqueous environment suitable for the biomolecule.

When using DMF, it is important to use high-quality, amine-free DMF to avoid side reactions with the activated ester. lumiprobe.cominterchim.frinterchim.frinterchim.fr Water-soluble variants, such as sulfo-Cyanine3 NHS ester, are available and can be used in purely aqueous solutions, which may be preferable for delicate proteins. lumiprobe.comibiantech.comantibodies.comglpbio.comcenmed.com

Impact of Molar Ratios of Dye to Biomolecule on Conjugation Yield and Functionality

The molar ratio of Cyanine3 NHS ester to the biomolecule is a crucial parameter that affects both the conjugation yield and the functionality of the labeled product. Using an insufficient molar excess of dye can result in low labeling efficiency and a low degree of labeling (DOL), meaning fewer dye molecules per biomolecule. Conversely, using a very high molar excess can lead to over-labeling, where too many dye molecules are attached to a single biomolecule. jenabioscience.comaatbio.commedchemexpress.com

Over-labeling can negatively impact the functionality of the biomolecule, particularly for proteins, by potentially disrupting their structure, affecting binding affinity, or leading to fluorescence quenching due to dye-dye interactions. aatbio.comaatbio.com The optimal molar ratio is often determined empirically and can vary depending on the specific biomolecule being labeled, its size, the number and accessibility of primary amines, and the desired application. interchim.fraatbio.comgenecopoeia.com

Starting points for optimization are often recommended, such as a 10:1 molar ratio of dye to protein. glpbio.comaatbio.commedchemexpress.com However, researchers may explore a range of ratios (e.g., 5:1, 15:1, 20:1) to find the optimal balance between labeling efficiency and preserving biomolecule functionality. aatbio.com The protein concentration in the reaction also plays a role, with concentrations typically in the range of 1-10 mg/mL recommended for optimal labeling efficiency. lumiprobe.cominterchim.frjenabioscience.cominterchim.frmedchemexpress.comgenecopoeia.com Lower protein concentrations can significantly reduce conjugation efficiency. jenabioscience.comaatbio.commedchemexpress.com

Here is a summary of key optimization parameters and their influence:

| Parameter | Optimal Range / Considerations | Impact on Conjugation |

| Reaction Buffer pH | pH 8.3-8.5 (generally 7.2-9) | Affects amine deprotonation (reactivity) and NHS ester hydrolysis. papyrusbio.comlumiprobe.cominterchim.frnanocs.netjenabioscience.comaatbio.comfluidic.com |

| Solvent | Aqueous buffer (e.g., sodium bicarbonate, phosphate); DMSO or DMF as co-solvent for water-insoluble dye. lumiprobe.comibiantech.comantibodies.comlumiprobe.cominterchim.frvnir.lifeinterchim.frinterchim.fr | Facilitates dye dissolution; organic solvents needed for water-insoluble variants. lumiprobe.comibiantech.comantibodies.comlumiprobe.cominterchim.frvnir.lifeinterchim.frinterchim.fr Avoid amine-containing buffers/solvents. jenabioscience.comaatbio.com |

| Molar Ratio (Dye:Biomolecule) | Typically starting at 10:1, optimization recommended (e.g., 5:1 to 20:1). glpbio.comaatbio.commedchemexpress.com | Influences labeling efficiency and degree of labeling (DOL). Low ratio = low DOL; High ratio = potential over-labeling and loss of function. jenabioscience.comaatbio.commedchemexpress.comaatbio.com |

| Biomolecule Concentration | 1-10 mg/mL recommended. lumiprobe.cominterchim.frjenabioscience.cominterchim.frmedchemexpress.comgenecopoeia.com | Lower concentrations can reduce efficiency. jenabioscience.comaatbio.commedchemexpress.com |

Cyanine3 NHS ester is a widely used reactive fluorescent dye for labeling biomolecules containing primary amino groups. This compound facilitates the creation of fluorescent conjugates for various applications in biological research and diagnostics, including fluorescence imaging, biochemical analysis, and molecular detection techniques. interchim.fraatbio.comaatbio.com

Cyanine3 NHS ester contains an N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive towards primary amines. interchim.fraatbio.comlumiprobe.com This reactivity forms a stable amide bond between the dye and the biomolecule. aatbio.com Primary amino groups are commonly found in proteins (at the N-terminus and lysine (B10760008) residues), peptides, amino-modified DNA, and amino-containing sugars, making these suitable targets for labeling with Cyanine3 NHS ester. interchim.frlumiprobe.com

The conjugation reaction is significantly influenced by pH. At low pH, amino groups are protonated and unreactive. interchim.frlumiprobe.com At excessively high pH, the NHS ester undergoes rapid hydrolysis, reducing the yield of the desired conjugate. interchim.frlumiprobe.com The optimal pH for the reaction is typically between 8.3 and 8.5. interchim.fraatbio.comlumiprobe.com While water can be used as a solvent, Cyanine3 NHS ester is poorly soluble in water and is often dissolved in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to an aqueous solution of the biomolecule. interchim.frlumiprobe.comibiantech.comantibodies.com It is crucial that the solvents and buffers used are amine-free to prevent competing reactions. interchim.frlumiprobe.commedchemexpress.com

The reaction can be carried out at room temperature or 4°C, and reaction times can vary from a few hours to overnight. interchim.frlumiprobe.com The amount of NHS ester used is typically in excess relative to the biomolecule, often around an 8-fold molar excess, although the optimal ratio can vary depending on the specific biomolecule and desired degree of labeling. medchemexpress.comglpbio.com

Strategies for Preventing Over-labeling and Self-quenching Effects

Strategies to mitigate over-labeling and self-quenching include controlling the molar ratio of dye to biomolecule during the conjugation reaction. Using a lower dye-to-biomolecule ratio can help limit the number of dye molecules attached per biomolecule. medchemexpress.comdutscher.com Careful optimization of the reaction conditions, including dye concentration, reaction time, and temperature, is also important.

The inherent properties of the cyanine (B1664457) dye can also influence self-quenching. Sulfonated cyanine dyes, such as sulfo-Cyanine3, have improved water solubility due to the presence of charged sulfonate groups. aatbio.comcenmed.comlumiprobe.comnih.gov These charged groups can help reduce the aggregation of dye molecules, particularly at higher degrees of labeling, thereby minimizing self-quenching. aatbio.comnih.govlumiprobe.com Asymmetrically charged fluorophores have also been designed to prevent π-stacking and minimize energy transfer. nih.gov

Cyanine3 is generally reported to fluoresce well even at relatively high dye-to-protein ratios compared to other cyanine dyes like Cy5, which can exhibit significant quenching at higher labeling densities. researchgate.net However, optimizing the degree of labeling (DOL) is still crucial to achieve optimal fluorescence signal and avoid quenching effects. aatbio.com

Purification Methodologies for Cyanine3 NHS Ester Conjugates

Following the conjugation reaction, it is essential to purify the labeled biomolecule to remove excess unreacted dye, hydrolyzed dye, and other reaction byproducts (such as N-hydroxysuccinimide). interchim.frlumiprobe.com These impurities can interfere with downstream applications.

Several purification methods are suitable for Cyanine3 NHS ester conjugates, particularly when dealing with macromolecules like proteins or nucleic acids.

Application of Gel Filtration Chromatography for Macromolecular Separation

Gel filtration chromatography, also known as size exclusion chromatography, is a common and effective method for purifying labeled macromolecules. interchim.fraatbio.comlumiprobe.commedchemexpress.comaatbio.comresearchgate.netaatbio.com This technique separates molecules based on their size. The larger labeled biomolecule will elute in the void volume of the column, while smaller molecules, such as free dye and reaction byproducts, will be retained in the stationary phase and elute later. interchim.frlumiprobe.comaatbio.com Spin columns pre-packed with a suitable gel filtration resin (e.g., Sephadex® G-25 or BioGel® P-6) are often used for convenient and rapid purification of smaller reaction volumes. medchemexpress.comaatbio.comresearchgate.netaatbio.com

Considerations for Dialysis and Precipitation Techniques

Dialysis is another method used for purifying labeled biomolecules, particularly for removing small, unreacted dye molecules and salts. lumiprobe.comglpbio.comdutscher.cominterchim.fraatbio.com This technique relies on the principle of diffusion across a semipermeable membrane with a specific molecular weight cutoff (MWCO). The labeled macromolecule is retained within the dialysis bag, while smaller impurities pass through the membrane into the surrounding buffer. ucl.ac.uk Multiple buffer exchanges are typically performed to ensure efficient removal of impurities. dutscher.com For effective removal of unreacted dye by dialysis against water or aqueous buffer, sulfonated cyanine dyes are often preferred due to their higher water solubility. aatbio.comlumiprobe.com

Precipitation techniques, such as ethanol (B145695) or acetone (B3395972) precipitation, can also be employed for purifying labeled proteins and nucleic acids. lumiprobe.cominterchim.fr These methods involve adding an organic solvent to the reaction mixture, which causes the labeled biomolecule to precipitate out of solution while smaller impurities remain dissolved in the supernatant. interchim.fr The precipitated conjugate is then collected by centrifugation and can be washed to further remove contaminants. interchim.fr

Chromatographic methods beyond gel filtration, such as HPLC or ion exchange chromatography, can also be used for purification, offering higher resolution separation in some cases. interchim.frlumiprobe.comdutscher.comlumiprobe.com

Applications in Nucleic Acid Research Methodologies

Fluorescent In Situ Hybridization (FISH) Techniques

Fluorescent In Situ Hybridization (FISH) is a powerful technique used to visualize specific nucleic acid sequences within intact cells or tissue sections nih.gov. Cy3-labeled oligonucleotide probes are widely applied in FISH for the identification and spatial mapping of genetic material. nih.govguidechem.comlabsolu.ca.

Oligonucleotide probes labeled with fluorescent dyes like Cyanine3 are central to FISH protocols for bacterial identification and the analysis of microbial community structure and spatial dynamics wikipedia.orgwikipedia.org. These probes are designed to hybridize to specific complementary DNA or RNA sequences within fixed cells nih.govwikipedia.org. For microbial FISH, ribosomal RNA (rRNA) molecules are often targeted due to their ubiquitous distribution and natural amplification within cells, making them ideal for detection with oligonucleotide probes labsolu.ca. By designing probes specific to conserved or variable regions of rRNA, researchers can determine the phylogenetic depth of the target group labsolu.ca. Cy3-oligo probes allow for the spatial mapping of genetic material in cells, providing insight into the location and distribution of target sequences nih.govguidechem.com.

A common challenge in FISH, particularly when using singly-labeled probes for microbe identification, is low signal intensity cellphysiolbiochem.comwikipedia.org. The Double Labeling of Oligonucleotide Probes for Fluorescence In Situ Hybridization (DOPE-FISH) strategy offers an effective solution to this problem cellphysiolbiochem.comwikipedia.org. This method involves double-labeling FISH probes, for instance, with Cyanine3 at both the 5' and 3' ends cellphysiolbiochem.comwikipedia.org. Studies have reported that Cy3 double-labeling of probes specific to ribosomal RNA targets in microorganisms can at least double the FISH signal intensity without compromising specificity cellphysiolbiochem.comwikipedia.orgnih.gov. Beyond signal enhancement, Cy3-doubly labeled probes have been shown to increase the in situ accessibility of rRNA target sites in microbes, which offers greater flexibility in probe design cellphysiolbiochem.comwikipedia.org. Dual-colored DOPE probes, including those labeled with Cy3 and other dyes like Fluos or Cy5, have been demonstrated to enable the simultaneous detection of multiple microbial target populations with higher sensitivity compared to conventional monolabeled probes nih.gov.

Real-Time Polymerase Chain Reaction (PCR) and Quantitative Nucleic Acid Analysis

Cyanine3 plays a particularly important role as a reporter moiety in various probe-based real-time PCR applications, enabling the detection and quantification of amplified nucleic acid products nih.govcellphysiolbiochem.comwikipedia.org.

In real-time PCR, Cyanine3 conjugates are utilized in the design of hydrolysis probes such as TaqMan probes and in structured probes like Molecular Beacons nih.govcellphysiolbiochem.comwikipedia.orgnih.gov.

TaqMan Probes: TaqMan probes are dual-labeled linear oligonucleotide probes with a fluorescent reporter dye, such as Cy3, typically at the 5' end and a quencher dye at the 3' end nih.gov. In the intact probe, the fluorescence of the reporter is quenched due to its proximity to the quencher through Fluorescence Resonance Energy Transfer (FRET) nih.gov. During the PCR amplification cycle, if the target sequence is present, the TaqMan probe hybridizes to the target DNA nih.gov. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the hybridized probe, separating the reporter dye from the quencher nih.gov. This separation leads to an increase in fluorescence intensity that is directly proportional to the amount of amplified target DNA nih.gov. Cy3 is commonly paired with dark quenchers like BHQ-2 in TaqMan probes due to their excellent spectral overlap cellphysiolbiochem.comwikipedia.org.

Molecular Beacons: Molecular Beacons are hairpin-shaped oligonucleotide probes with a fluorescent dye (e.g., Cy3) and a quencher dye located at the ends of complementary stem sequences wikipedia.orgcenmed.com. In the absence of the target sequence, the stem structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching wikipedia.orgcenmed.com. When the probe encounters and hybridizes to a complementary target sequence, the hairpin structure opens, separating the reporter from the quencher and causing the emission of fluorescence upon excitation wikipedia.orgcenmed.com. The intensity of the fluorescence signal is proportional to the amount of target sequence present wikipedia.org. Cy3 is frequently used as the reporter dye in Molecular Beacons and can be paired with quenchers such as BHQ-2 or DABCYL wikipedia.orgcenmed.comwikipedia.orgomichem.com.

Scorpion primers are another type of probe used in real-time PCR that incorporate a probe element and a PCR primer within a single oligonucleotide fishersci.seguidechem.comuni.lu. A Scorpion primer consists of a primer sequence at the 3' end, a PCR blocker, and a hairpin structure at the 5' end containing a fluorescent reporter (like Cy3) and a quencher fishersci.seuni.lu. In the unhybridized state, the hairpin structure keeps the fluorophore and quencher in close proximity, quenching the fluorescence fishersci.seuni.lu. During the PCR cycle, after the primer extends, the probe sequence within the Scorpion primer hybridizes to a complementary target sequence within the same strand fishersci.seuni.lu. This unimolecular binding event opens the hairpin, separating the fluorophore from the quencher and leading to an increase in fluorescence signal fishersci.seuni.lu. The PCR blocker prevents the polymerase from extending through the hairpin structure fishersci.seuni.lu. This unimolecular mechanism of action in Scorpion primers is reported to be faster and more efficient than bimolecular probing mechanisms uni.lu.

Microarray-Based Gene Expression and Comparative Genomic Hybridization (CGH) Profiling

Microarray technology is widely used for high-throughput analysis of nucleic acids, including gene expression profiling and comparative genomic hybridization (CGH) wikipedia.org. Cyanine (B1664457) dyes, particularly Cy3 and Cy5, are one of the most commonly used fluorescent dye pairs for labeling nucleic acid samples in microarray experiments due to their brightness and ease of incorporation wikipedia.orgciteab.com.

In both gene expression and CGH microarrays, samples (e.g., cDNA for gene expression or genomic DNA for CGH) are typically labeled with two different fluorescent dyes, often Cy3 and Cy5 wikipedia.orgciteab.comnih.govinvivochem.cn. For example, in array CGH, test DNA is commonly labeled with one dye (e.g., Cy5) and a reference DNA with the other (e.g., Cy3) citeab.comnih.gov. The labeled samples are then competitively hybridized to the microarray, which contains spotted DNA sequences representing genes or genomic regions citeab.comnih.gov. After hybridization and washing, the microarray is scanned to measure the fluorescence intensity of each dye at each spot citeab.comnih.gov. The ratio of the fluorescence intensities of the two dyes at each spot provides a relative measure of the abundance of the corresponding nucleic acid sequence in the test sample compared to the reference sample citeab.comnih.gov. In gene expression arrays, this ratio reflects the relative expression levels of genes, while in array CGH, it indicates relative DNA copy number changes citeab.com. The use of Cy3 and Cy5 allows for two-color detection on the same array, enabling direct comparison between two samples wikipedia.orgciteab.com.

Investigation of Nucleic Acid Dynamics and Interactions

The investigation of nucleic acid dynamics and interactions is crucial for understanding fundamental biological processes such as replication, transcription, and translation. Cyanine3 NHS ester facilitates these studies by enabling the visualization and tracking of nucleic acid molecules and their binding partners. The dye's fluorescent properties allow for sensitive detection and monitoring of conformational changes and binding events.

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful technique used to study the conformational dynamics and interactions of individual molecules in real-time. Cyanine3 NHS ester is commonly employed as a donor fluorophore in smFRET experiments involving nucleic acids. By labeling two sites on a nucleic acid molecule or interacting molecules with a FRET donor-acceptor pair (such as Cyanine3 and Cyanine5), researchers can measure the distance between the two dyes based on the efficiency of energy transfer. Changes in this distance reflect conformational changes or interactions.

Studies have utilized Cyanine3 NHS ester in smFRET to investigate the dynamic interactions among the ribosome, tRNA, and mRNA during translation researchgate.netoup.com. This allows for the observation of the complex movements and rearrangements that occur during protein synthesis at the single-molecule level. For instance, smFRET assays using Cyanine3-labeled components have been employed to determine the effects of downstream mRNA pseudoknots on ribosomal elongation rates and conformational dynamics oup.com. These studies can reveal how the structural plasticity of nucleic acid elements influences the efficiency and fidelity of biological processes.

Furthermore, smFRET experiments incorporating Cyanine3 NHS ester have been used to examine the conformational dynamics of proteins like Cas12a while mediating DNA cleavage rsc.org. By labeling the crRNA with Cy3 and the target DNA with Cy5, researchers can monitor the conformational changes of the Cas12a-crRNA-DNA complex throughout the cleavage process rsc.org. This provides detailed information about the intermediate states and transitions involved in DNA recognition and scission by this important nuclease.

Cyanine3 NHS ester is also applied in the analysis of DNA cleavage and conformational dynamics beyond smFRET. Labeling DNA with Cyanine3 can allow for the visualization of DNA fragments after cleavage assays, aiding in the assessment of cleavage efficiency and specificity. While not exclusively reliant on FRET, the fluorescence of Cyanine3 enables the detection and analysis of labeled DNA molecules through techniques like gel electrophoresis or fluorescence microscopy.

Research involving the HIV-1 nucleocapsid protein (NC) has utilized Cy3-labeled NC to study its interaction with double-stranded DNA (dsDNA) and its role in DNA compaction oup.com. By visualizing the distribution and clustering of Cy3-labeled NC on DNA, researchers can gain insights into the mechanisms by which NC chaperones DNA and influences its structure oup.com. These studies contribute to understanding viral replication processes.

Moreover, Cyanine3 NHS ester has been used in studies investigating DNA fragmentation. For example, it has been employed in methods like the sperm chromatin dispersion (SCD) test or in situ nick translation (ISNT) to visualize DNA breaks uq.edu.au. While the primary detection in these methods might involve other principles, the use of a fluorescent label like Cyanine3 can facilitate the detection and quantification of fragmented DNA, providing insights into DNA integrity and damage.

Applications in Protein and Antibody Research Methodologies

Immunofluorescence (IF) and Immunocytochemistry (ICC) Staining

Immunofluorescence and immunocytochemistry are common techniques used to visualize the localization of specific proteins within cells and tissues. Cyanine3 NHS ester is frequently employed in these methods through the labeling of secondary antibodies.

Labeling of Secondary Antibodies for Target Visualization

In IF and ICC, primary antibodies bind to the target protein of interest. To visualize the location of the primary antibody and, consequently, the target protein, a fluorescently labeled secondary antibody is used. Cyanine3 NHS ester is a popular choice for labeling these secondary antibodies due to its bright fluorescence and compatibility with standard filter sets aatbio.combroadpharm.com. The NHS ester group of Cyanine3 reacts with the amine groups present in the secondary antibody, creating a stable conjugate. When this labeled secondary antibody binds to the primary antibody, the location of the target protein can be visualized using a fluorescence microscope peg.ink. For example, cells treated with mouse anti-tubulin primary antibodies followed by Cy3 goat anti-mouse IgG secondary antibodies can be used to visualize cytoskeletal structures aatbio.com.

Analysis of Molecular Composition in Cells and Tissues

By labeling antibodies specific to different proteins with Cyanine3 NHS ester, researchers can investigate the molecular composition of cells and tissues. This allows for the visualization and analysis of the distribution and co-localization of multiple proteins within a sample when used in combination with other fluorescent dyes emitting at different wavelengths researchgate.net. For instance, in tissue section imaging, CY3-NHS conjugated to specific antibodies can visualize the presence and localization of particular cell types or structures peg.ink.

Fluorescence Microscopy and Cellular Imaging Techniques

Fluorescence microscopy and various cellular imaging techniques heavily rely on fluorescent dyes like Cyanine3 NHS ester to visualize cellular components and processes.

Visualization of Subcellular Structures (e.g., Cytoskeletal Elements)

Cyanine3 NHS ester can be used to label components that specifically bind to subcellular structures, such as antibodies targeting cytoskeletal proteins like tubulin aatbio.com. This allows for the visualization of the intricate network of the cytoskeleton within cells using fluorescence microscopy aatbio.com.

Tracking Protein Distribution and Localization within Cells

Labeling proteins or antibodies against specific proteins with Cyanine3 NHS ester enables researchers to track their distribution and localization within living or fixed cells peg.ink. This is crucial for understanding protein function, transport, and interaction dynamics peg.ink. Cellular imaging studies can utilize CY3-NHS conjugated to a specific protein on the cell surface to visualize and track its distribution and localization within the cell, aiding in the study of cell structure, function, and protein dynamics peg.ink.

Live Cell Imaging Applications

While some considerations are necessary for live cell imaging due to potential factors like dye internalization and phototoxicity, Cyanine3 NHS ester and its water-soluble analogs like sulfo-Cyanine3 NHS ester are utilized in live cell imaging applications glpbio.comaxispharm.comvnir.life. Labeling cell surface proteins with NHS-ester-activated compounds allows for rapid labeling, facilitating efficient live cell labeling while minimizing passive dye internalization nih.gov. This enables the visualization of dynamic cellular processes and the tracking of labeled molecules in real-time glpbio.comnih.gov.

| Property | Value | Source |

| Excitation Maximum (nm) | 550-555 | glpbio.compeg.inkaxispharm.comibiantech.com |

| Emission Maximum (nm) | 570 | glpbio.compeg.inkaxispharm.comibiantech.com |

| Molar Extinction Coefficient | 150,000 L⋅mol⁻¹⋅cm⁻¹ | axispharm.comibiantech.comantibodies.com |

| Fluorescence Quantum Yield | 0.31 | axispharm.comibiantech.comantibodies.com |

| Reactivity | Primary amines (lysine residues, N-terminus) | glpbio.compeg.inkaatbio.com |

| Solubility | Soluble in organic solvents (DMF, DMSO), poorly soluble in water | peg.inkibiantech.comantibodies.com |

Protein-Protein Interaction Studies

Cyanine3 conjugates are employed in studies investigating protein-protein interactions alfa-chemistry.com. One common technique where Cyanine3 NHS ester is utilized is Fluorescence Resonance Energy Transfer (FRET) peg.ink. In FRET studies, Cyanine3 NHS ester can be used as either a donor or acceptor dye to analyze intermolecular interactions and conformational changes peg.ink. By labeling one protein with Cyanine3 NHS ester and another interacting molecule with a suitable FRET partner dye, changes in fluorescence intensity and efficiency upon interaction can provide insights into the extent and kinetics of their binding peg.ink. This approach allows for the determination of relative positions and distances between labeled sites on interacting molecules peg.ink. For instance, in studies of membrane protein structure and conformation, labeling different sites with Cyanine3 NHS ester and a FRET partner can reveal distance changes, thus elucidating conformational dynamics and functional mechanisms peg.ink. Protein arrays can also utilize Cyanine3 conjugates to visualize protein interactions nih.gov.

Advanced Protein Labeling Strategies

While the primary reactivity of Cyanine3 NHS ester is towards primary amines, advanced strategies exist for more site-specific labeling or for labeling delicate proteins.

Although Cyanine3 NHS ester primarily targets amine groups, alternative reactive forms of Cyanine3, such as Cyanine3 maleimide, are available for site-specific labeling of thiol groups, particularly cysteine residues in proteins and peptides lumiprobe.commedchemexpress.com. Maleimide chemistry involves a Michael addition reaction with thiols, forming a stable thiosuccinimide bond axispharm.com. This reaction is highly chemoselective for thiols under mild conditions, typically between pH 6.5 and 7.5 axispharm.com. Utilizing maleimide-functionalized Cyanine3 allows for more controlled labeling at specific cysteine sites, which can be advantageous for maintaining protein structure and function compared to the more widespread labeling of lysine (B10760008) residues by NHS esters medchemexpress.comresearchgate.net. While NHS esters can be chemically converted to thioester probes for N-terminal cysteine modification, maleimide-based reagents directly target free thiols medchemexpress.comresearchgate.net.

Labeling delicate proteins, especially those with low solubility or those prone to denaturation, requires careful consideration of the labeling conditions and the dye properties axispharm.comlumiprobe.com. Standard Cyanine3 NHS ester is poorly soluble in water and typically requires organic co-solvents like DMSO or DMF for dissolution before conjugation antibodies.compeg.inkibiantech.com. The presence of organic co-solvents can potentially affect the structure and activity of sensitive proteins.

To address this, water-soluble derivatives like sulfo-Cyanine3 NHS ester are recommended axispharm.comantibodies.comlumiprobe.comibiantech.comlumiprobe.com. Sulfo-Cyanine3 NHS ester contains sulfonate groups, increasing its hydrophilicity and allowing efficient labeling of proteins and peptides in purely aqueous solutions, thereby avoiding the need for organic co-solvents and helping to preserve protein structure axispharm.comlumiprobe.com. This makes sulfo-Cyanine3 NHS ester particularly suitable for labeling delicate proteins and antibodies axispharm.comantibodies.comlumiprobe.comibiantech.comlumiprobe.com.

Key properties of sulfo-Cyanine3 NHS ester that make it suitable for delicate protein labeling include its water solubility and pH stability across a range of 4 to 10 lumiprobe.comaxispharm.com.

Flow Cytometry and Bioanalytical Applications

Cyanine3 NHS ester is a valuable fluorescent dye for flow cytometry and various bioanalytical applications axispharm.compeg.inkpeg.inkbio-techne.com. Its bright fluorescence and efficient amine labeling make it suitable for these techniques axispharm.com.

In flow cytometry, Cyanine3 NHS ester can be used for fluorescent labeling of cells for analysis peg.inkpeg.ink. This includes labeling of cell surface molecules by reacting with amino groups on the cell surface, enabling quantitative and localization analysis of specific surface proteins or markers peg.ink. It can also be used for intracellular labeling by conjugating to specific proteins or molecules within the cell, allowing analysis of their localization and distribution peg.ink. Furthermore, Cyanine3 NHS ester labeled cells can be used for cell cycle analysis by combining with DNA, enabling the determination of DNA content and the distribution of cells in different cell cycle phases based on fluorescence intensity peg.ink.

Beyond flow cytometry, Cyanine3 NHS ester is broadly applicable in bioanalytical methods, including imaging and diagnostics axispharm.com. Its use in labeling proteins, antibodies, and oligonucleotides contributes to its versatility in these fields axispharm.com.

Data Table: Spectral Properties of Cyanine3 NHS Ester

| Property | Value | Unit | Source |

| Excitation Maximum (λabs) | 550 - 555 | nm | glpbio.comaxispharm.comantibodies.compeg.inkibiantech.comlumiprobe.comaxispharm.combio-techne.comaatbio.comtocris.cominterchim.fr |

| Emission Maximum (λem) | 567 - 570 | nm | glpbio.comaxispharm.comantibodies.compeg.inkibiantech.comlumiprobe.comaxispharm.combio-techne.comaatbio.comtocris.cominterchim.fr |

| Molar Extinction Coefficient (ε) | 150,000 | L⋅mol⁻¹⋅cm⁻¹ | axispharm.comantibodies.comibiantech.comlumiprobe.combio-techne.comtocris.com |

| Fluorescence Quantum Yield (φ) | 0.31 | - | axispharm.comantibodies.comibiantech.comlumiprobe.combio-techne.comtocris.com |

| Correction Factor 260 (CF260) | 0.04 | - | axispharm.comantibodies.combio-techne.comtocris.com |

| Correction Factor 280 (CF280) | 0.09 | - | axispharm.comantibodies.combio-techne.comtocris.combioacts.com |

Data Table: Properties of Cyanine3 NHS Ester

| Property | Value | Source |

| Molecular Weight | 641.5 kDa (or 590.15, 735.80, 829.03) | antibodies.comibiantech.comlumiprobe.comaxispharm.comaatbio.combioacts.com |

| Appearance | Red powder | antibodies.comibiantech.comlumiprobe.combioacts.com |

| Solubility | Poorly soluble in water, soluble in organic solvents (DMF, DMSO, dichloromethane) | antibodies.compeg.inkibiantech.comlumiprobe.comaxispharm.combioacts.com |

| Reactive Group | NHS ester | glpbio.comaxispharm.comantibodies.compeg.inkibiantech.comlumiprobe.combio-techne.comaatbio.comtocris.cominterchim.frbioacts.comgenexismolekule.com |

| Reactivity | Primary amines | glpbio.comaxispharm.comantibodies.compeg.inkibiantech.comlumiprobe.combio-techne.comaatbio.comtocris.cominterchim.frbioacts.com |

| pH Stability | Stable from pH 4 to pH 10 (for sulfo-Cyanine3) | axispharm.comaatbio.com |

Advanced Imaging and Biosensing Research with Cyanine3 Nhs Ester

Single-Molecule Imaging and Biophysical Characterization

Single-molecule fluorescence spectroscopy techniques, such as single-molecule FRET (smFRET), are powerful tools for studying biological phenomena at the individual molecule level, free from ensemble averaging. whiterose.ac.uk Cyanine3, often in its NHS ester form for conjugation, is a common fluorophore in these studies. whiterose.ac.uk

Investigation of DNA-Binding Protein Action

Cyanine (B1664457) fluorophores, including Cyanine3, have a long history in investigating nucleic acid-protein interactions. nih.gov Single-molecule assays utilizing the principle of protein-induced fluorescence enhancement (PIFE) have been introduced to modulate fluorescence intensities based on the binding or association of DNA-binding proteins near a cyanine fluorophore conjugated to DNA. nih.gov This allows for monitoring biomolecular interactions and structures. nih.gov For instance, the interaction between single-strand binding protein (SSB) and single-stranded DNA (ssDNA) labeled with Cy3 has been investigated using techniques like stopped-flow kinetics and single-molecule assays. nih.gov

In studies investigating the action of DNA-binding proteins, fluorescently labeled proteins are often used. Cyanine3 NHS ester can be used to label proteins, such as Bacillus subtilis ParB (BsParB) proteins, by incubation with the dye. nih.govbiorxiv.org The labeling efficiency can be measured to determine the average number of dye molecules per protein. nih.govbiorxiv.org While protein tags like the lysine-cysteine-lysine (KCK) tag can enhance labeling efficiency with maleimide-based fluorescent probes, studies using single-molecule DNA flow-stretching assays have shown that such tags can alter the protein's DNA compaction rates and response to nucleotide binding and specific DNA sequences in vitro, highlighting the importance of validating the impact of labeling strategies on protein behavior in single-molecule experiments. nih.govbiorxiv.org

Fluorescent Probe Validation Frameworks in Single-Molecule Assays

Validating the behavior of fluorescent probes in single-molecule assays is crucial for obtaining accurate results. The DNA flow-stretching assay, for example, serves as a sensitive method to assess the impact of protein tagging on the properties of DNA-binding proteins in single-molecule experiments. nih.govbiorxiv.org This framework allows researchers to identify potential artifacts introduced by labeling strategies, such as altered DNA compaction rates caused by electrostatic interactions between charged tags and the DNA backbone. nih.govbiorxiv.org Such validation is essential to ensure that the observed single-molecule dynamics reflect the true behavior of the unlabeled biomolecule.

Development of Fluorescent Biosensors and Diagnostic Tools

Cyanine3 is central to the design of biosensors, aiding in the detection of various analytes. alfa-chemistry.com Its high sensitivity and adaptability to biological matrices make it suitable for applications in medical diagnostics and environmental monitoring. alfa-chemistry.com

Detection of Biomarkers, Pathogens, and Toxins

Cyanine3 conjugates are employed in biosensor design for the detection of biomarkers, pathogens, and toxins. alfa-chemistry.com Fluorescent biosensors utilizing nanomaterials, such as quantum dots or carbon nanomaterials, are being developed for the detection of neurohormones, which can serve as biomarkers for neurological diseases. acs.org While the search results did not provide specific examples of Cyanine3 NHS ester being directly used in the detection of pathogens or toxins, the general use of Cyanine3 in biosensing for biomarkers suggests its potential in these areas when conjugated to appropriate recognition elements. alfa-chemistry.com Nanomaterial-based biosensing platforms offer advantages in sensitivity and multiplexing for detecting biomarkers. researchgate.net

Integration into Immunoassays (e.g., ELISA) for Enhanced Sensitivity and Specificity

Cyanine3 conjugates are particularly used in ELISA and other immunoassays to enhance sensitivity and specificity. alfa-chemistry.com Fluorescence immunoassay (FIA), which uses fluorescein-labeled antibodies or antigens as tracers, shares a similar principle with ELISA and offers high specificity and sensitivity. axispharm.com While the search results mention the general use of fluorescein (B123965) in FIA, the application of Cyanine3 conjugates in ELISA is noted for improving performance. alfa-chemistry.com The NHS ester functionality of Cyanine3 allows for its covalent binding to antibodies or antigens, which are key components in immunoassays. alfa-chemistry.commaxanim.comantibodies.com This labeling enables fluorescent detection of the immunocomplexes formed, leading to enhanced sensitivity compared to some traditional detection methods.

Application in Nanomaterial-Based Biosensing Platforms

Cyanine3 NHS ester can be integrated into nanomaterial-based biosensing platforms. Nanomaterials, including metallic nanoparticles, semiconducting nanoparticles, carbon nanomaterials, and conjugated polymers, are used in the construction of fluorescent sensors. acs.org Modification of nanofibers with organic dyes like Cyanine3 NHS ester can create platforms for sensing and biosensing. acs.org These platforms leverage the unique properties of nanomaterials, such as their fluorescent or photoluminescent features, combined with the labeling capability of Cyanine3 NHS ester to detect target molecules. acs.org Nanoplasmonic biosensors, for example, utilize the resonance shift of localized surface plasmon resonance (LSPR) of single gold nanoparticles for label-free multiplex detection of cancer biomarkers. researchgate.net While this specific example does not explicitly mention Cyanine3 NHS ester, it illustrates the principle of nanomaterial-based biosensing where fluorescent labels like Cyanine3 could be incorporated for signal transduction or enhancement. The ability of Cyanine3 NHS ester to react with amine groups allows its conjugation to amine-functionalized nanomaterials or biomolecules immobilized on nanomaterial surfaces, facilitating their use in these advanced biosensing platforms. alfa-chemistry.commaxanim.comantibodies.com

Molecular Rotor Probe Applications for Viscosity Measurements

Fluorescent molecular rotors are a class of dyes whose fluorescence properties, such as intensity or lifetime, are sensitive to the viscosity of their local environment rsc.orgresearchgate.net. Cyanine dyes, including Cy3, can function as molecular rotors because their fluorescence quantum yield is affected by intramolecular rotation or photoisomerization in the excited state rsc.org. This process is hindered in more viscous environments, leading to an increase in fluorescence quantum yield rsc.org.

Research has utilized sulfo-Cyanine3 NHS ester as a molecular rotor probe to measure viscosity in various systems, including inside mesoporous silica (B1680970) particles and within cells rsc.orgresearchgate.netcore.ac.uk. By conjugating sulfo-Cyanine3 NHS ester to proteins, researchers can monitor the microviscosity in the protein's vicinity rsc.orgresearchgate.netcore.ac.uk. For instance, studies have shown that the effective microviscosity inside mesoporous silica particles is significantly higher than in bulk water, and this increase is more pronounced with smaller pores and higher enzyme concentrations core.ac.uk.

A ratiometric method employing both sulfo-Cyanine3 NHS ester and sulfo-Cyanine5 NHS ester has been used to measure viscosity independently of solvent polarity rsc.org. This method relies on the differential sensitivity of Cy3 and Cy5 to viscosity changes rsc.org.

Here is a table summarizing typical spectral properties of Cyanine3:

| Property | Value (approx.) | Unit | Source |

| Excitation Maximum | 550-555 | nm | peg.inkaatbio.comalfa-chemistry.comfluorofinder.com |

| Emission Maximum | 569-570 | nm | peg.inkaatbio.comalfa-chemistry.comfluorofinder.com |

| Extinction Coefficient | 150,000 | L·mol⁻¹·cm⁻¹ | fluorofinder.comwindows.netlumiprobe.com |

| Fluorescence Quantum Yield | 0.15 - 0.31 | - | fluorofinder.comwindows.netlumiprobe.com |

Research in Tissue and Organismal Imaging (Preclinical Contexts)

Cyanine3 NHS ester and its conjugates are employed in preclinical research for imaging tissues and whole organisms. The ability to covalently label biomolecules allows for targeted imaging of specific cellular and molecular components within complex biological systems peg.inkalfa-chemistry.compeg.ink.

Considerations for Deeper Light Penetration in Tissue Layers

While Cyanine3 is a popular fluorophore, its excitation and emission wavelengths fall within the visible light spectrum (around 550-570 nm) peg.inkaatbio.comalfa-chemistry.comfluorofinder.com. Light in this range has limited penetration depth in biological tissues due to absorption and scattering by endogenous molecules like hemoglobin and water biorxiv.orgnih.gov. For deeper tissue imaging, fluorophores with excitation and emission in the near-infrared (NIR) region (650-1500 nm) are preferred as they offer better penetration and reduced scattering adcreviews.combiorxiv.orgnih.govcrimsonpublishers.comrsc.orgresearchgate.netmdpi.com.

Despite this limitation for deep tissue imaging, Cyanine3 is still valuable for imaging thinner tissue sections, cellular imaging, and applications where penetration depth is not the primary concern peg.inkalfa-chemistry.compeg.inkthermofisher.com. For preclinical imaging requiring deeper penetration, longer-wavelength cyanine dyes like Cy7 and Cy7.5 are often used adcreviews.comresearchgate.net.

Reduced Autofluorescence and Background Signal

Autofluorescence, the natural fluorescence emitted by biological tissues and cells, can interfere with the detection of fluorescence signals from exogenous probes nih.govspiedigitallibrary.org. This is particularly problematic in the visible light spectrum where many endogenous molecules fluoresce biorxiv.org.

While Cyanine3's spectral properties are in the visible range, it is often noted for offering lower background fluorescence compared to some other dyes like TAMRA axispharm.com. However, autofluorescence from tissues can still be a challenge when using Cy3, especially in certain tissue types or with specific microscopy techniques nih.govspiedigitallibrary.org.

Strategies to mitigate autofluorescence in imaging studies using dyes like Cy3 include optimizing staining protocols, using tissue clearing techniques, and employing methods to quench or reduce the endogenous fluorescence nih.gov. Longer wavelength dyes, such as those in the NIR region, inherently benefit from reduced autofluorescence from biomolecules, leading to higher signal-to-noise ratios in tissue imaging biorxiv.orgcrimsonpublishers.comresearchgate.netmdpi.com.

Here is a table comparing the spectral ranges of different cyanine dyes:

| Cyanine Dye | Approx. Absorption/Emission Wavelengths (nm) | Typical Application Contexts | Source |

| Cy3 | 550/570 | Fluorescence microscopy, flow cytometry, cellular imaging | peg.inkadcreviews.comaatbio.comalfa-chemistry.comfluorofinder.com |

| Cy3.5 | 588/604 | Multi-color imaging | adcreviews.comaatbio.com |

| Cy5 | 650/670 | FRET, multi-color flow cytometry, imaging | adcreviews.com |

| Cy5.5 | 673/707 | Multi-color imaging | adcreviews.com |

| Cy7 | 750/773 | In vivo imaging (small animals), deep tissue imaging | adcreviews.comresearchgate.net |

| Cy7.5 | 788/808 | Deeper tissue imaging (NIR-II) | adcreviews.com |

Comparative Analysis and Derivative Research

Impact of Structural Modifications on Fluorescent Properties and Application Performance

The fluorescent properties and performance of cyanine (B1664457) dyes are highly dependent on their chemical structure. lumiprobe.com Various structural modifications can be implemented to tune their spectral characteristics, photostability, quantum yield, and environmental sensitivity, thereby optimizing them for specific applications. lumiprobe.comnih.gov

A fundamental structural feature that dictates the absorption and emission wavelengths is the length of the polymethine bridge connecting the two nitrogen-containing heterocyclic rings. biosearchtech.comlumiprobe.com Extending this conjugated system by adding more vinylene units (–CH=CH–) shifts the absorption and emission maxima to longer wavelengths (a red shift). researchgate.net For example, Cyanine3 is a trimethine cyanine, while Cyanine5 is a pentamethine cyanine, causing it to absorb and emit at longer, red-shifted wavelengths compared to Cyanine3. glenresearch.com This principle allows for the creation of a series of dyes that span the visible and near-infrared (NIR) spectrum, enabling multicolor imaging and multiplexed detection. researchgate.netalfa-chemistry.com

Beyond the polymethine chain, other modifications significantly impact performance. As discussed previously, the addition of sulfonate groups (sulfonation) enhances water solubility and reduces aggregation-induced quenching, which improves the brightness of heavily labeled conjugates without substantially altering the spectral wavelengths. lumiprobe.comlumiprobe.com

Another powerful modification involves increasing the structural rigidity of the dye. Cyanine dyes can undergo cis-trans isomerization around the polymethine chain upon photoexcitation, which provides a non-radiative decay pathway that competes with fluorescence, lowering the quantum yield. nih.govresearchgate.net By conformationally locking the polymethine chain, this isomerization can be prevented. An important example is Cy3B, which contains a chemical bridge that rigidifies the structure. nih.govresearchgate.net This modification blocks the photo-isomerization pathway, resulting in a dramatically higher fluorescence quantum yield (up to 10 times greater than Cy3 in aqueous solution) and enhanced photostability. researchgate.netaatbio.com The increased brightness and stability of Cy3B make it superior for demanding applications such as single-molecule detection and advanced cellular imaging. nih.gov

Substituents on the heterocyclic rings can also be altered to fine-tune properties. For instance, the introduction of electron-donating or withdrawing groups can modulate the electronic structure of the chromophore, affecting quantum yield and photostability. alfa-chemistry.com The nature of the linker used to attach the dye to a biomolecule can also influence fluorescence; rigid linkers can minimize interactions between the dye and the biomolecule that might otherwise lead to quenching. nih.gov These targeted structural modifications allow for the rational design of cyanine dyes with tailored properties for enhanced performance in a wide array of fluorescence-based assays and imaging techniques. nih.govalfa-chemistry.com

| Structural Modification | Primary Effect | Impact on Performance | Example |

|---|---|---|---|

| Polymethine Chain Length | Tunes absorption and emission wavelengths. lumiprobe.comresearchgate.net | Enables creation of dyes across the visible and NIR spectrum for multicolor applications. | Cyanine3 (trimethine) vs. Cyanine5 (pentamethine). glenresearch.com |

| Sulfonation | Increases water solubility; reduces aggregation. creative-diagnostics.comlumiprobe.com | Allows for labeling in aqueous buffers and produces brighter conjugates by preventing self-quenching. lumiprobe.comibiantech.com | Sulfo-Cyanine3. creative-diagnostics.com |

| Structural Rigidification | Prevents cis-trans photo-isomerization. nih.govresearchgate.net | Increases fluorescence quantum yield and photostability, leading to brighter and more stable probes. researchgate.netaatbio.com | Cy3B. nih.gov |

| Ring Substituents | Modulates electronic properties of the chromophore. alfa-chemistry.com | Can be used to enhance quantum yield and photostability. | Various proprietary modifications in commercial dyes. |

| Linker Chemistry | Alters the distance and flexibility between the dye and the labeled molecule. nih.gov | Rigid linkers can reduce dye-biomolecule interactions and minimize quenching. nih.gov | Ethynyl linkers for attaching dyes to nucleobases. nih.gov |

Challenges and Future Directions in Cyanine3 Nhs Ester Research

Addressing Photostability and Fluorescence Signal Durability in Long-Term Studies

A primary challenge in long-term fluorescence imaging is photobleaching, the irreversible photodestruction of a fluorophore upon exposure to excitation light, which limits the duration of observation. nih.gov Cy3, like many organic dyes, is susceptible to this phenomenon, which originates from transitions to a reactive triplet state. nih.gov Several strategies are being actively researched to enhance the photostability and signal durability of Cy3.

One approach involves the use of chemical additives in the imaging buffer. Reductive/oxidative systems (ROXS) have been shown to significantly reduce the photobleaching of Cy3 by depopulating its reactive triplet state, thereby increasing the dye's longevity and quantum yield. nih.gov Naturally occurring amino acids, such as ergothioneine, have also demonstrated a dramatic enhancement in the photostability of Cy3, surpassing the performance of commonly used agents like β-mercaptoethanol. chemrxiv.org

Another promising strategy is the supramolecular encapsulation of the Cy3 dye. Trapping Cy3 within molecular containers like cyclodextrins (CDs) has been shown to markedly increase its photostability. semanticscholar.orgarxiv.orgarxiv.org This encapsulation can shield the dye from reactive oxygen species in the solution and restrict molecular mobility, which contributes to the observed increase in brightness and durability. semanticscholar.orgarxiv.orgarxiv.org Research has shown that the choice of host molecule is critical, as encapsulation in β-CD and methyl-β-CD significantly increases photostability, while entrapment in cucurbit arxiv.orguril (CB arxiv.org) can accelerate degradation. arxiv.orgarxiv.org

Directly conjugating photostabilizing agents to the fluorophore is also an effective method. Linking triplet-state quenchers (TSQs) like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox directly to a cyanine (B1664457) fluorophore can dramatically enhance its photostability without altering its spectral properties. nih.gov This intramolecular stabilization is a powerful means of improving the robustness of fluorescence for applications demanding long-lived emission. nih.gov

| Strategy | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Reductive/Oxidative System (ROXS) | Depopulates the reactive triplet state of the dye. | Significantly reduces photobleaching in DNA microarray experiments. | nih.gov |

| Thio-imidazole Amino Acids (e.g., Ergothioneine) | Acts as a potent antioxidant and quenches excited triplet states. | Provides photon budget enhancements that can surpass those of traditional agents like β-ME. | chemrxiv.org |

| Supramolecular Encapsulation (e.g., Cyclodextrins) | Shields the dye from reactive species and restricts mobility. | Entrapment in methyl-β-CD led to a three-fold increase in brightness and a marked increase in photostability. | semanticscholar.orgarxiv.orgarxiv.org |

| Intramolecular Photostabilizers (e.g., conjugated COT, Trolox) | Provides localized quenching of the triplet state. | Direct conjugation of TSQs to Cy5 dramatically enhanced fluorophore photostability. | nih.gov |

Minimizing Non-Specific Binding and Background Signal in Complex Biological Systems

High background signal resulting from non-specific binding of fluorescent probes can severely compromise the signal-to-noise ratio and lead to inaccurate localization and quantification. Cy3 NHS ester, particularly in its non-sulfonated form, can present challenges due to its limited water solubility, which may lead to the formation of aggregates that bind indiscriminately within cells and tissues. aatbio.com

A primary strategy to combat this is the use of sulfonated versions of the dye, such as sulfo-Cy3 NHS ester. lumiprobe.comibiantech.com The addition of sulfo groups increases the dye's hydrophilicity, improving its solubility in aqueous buffers and reducing the tendency to aggregate. aatbio.com For labeling delicate proteins, water-soluble sulfo-Cyanine3 NHS ester is recommended as it avoids the need for organic co-solvents like DMSO or DMF, which can be detrimental to protein structure and function. lumiprobe.comibiantech.com

Proper experimental design is also crucial. The buffer composition can significantly impact labeling efficiency and specificity. Buffers containing primary amines, such as Tris or glycine, or ammonium ions must be avoided as they compete with the target molecule for reaction with the NHS ester, leading to reduced labeling efficiency. medchemexpress.comaatbio.com Furthermore, impurities in protein preparations, such as stabilizing proteins like bovine serum albumin (BSA) or gelatin, can lead to non-specific labeling and should be removed prior to conjugation. aatbio.com

Development of Novel Cyanine3-Based Probes with Enhanced Performance Characteristics

The core chemical structure of Cy3 provides a versatile scaffold for the development of new probes with superior properties. Research is focused on creating derivatives that offer greater brightness, higher quantum yields, improved photostability, and novel functionalities.

One significant advancement is the development of Cy3B. aatbio.com This analog features a rigidified polymethine chain which prevents photoisomerization, a major non-radiative decay pathway for cyanine dyes. researchgate.net This structural modification results in a probe with a significantly higher fluorescence quantum yield and a longer fluorescence lifetime (approximately 2.5-2.9 ns) compared to the parent Cy3. researchgate.net

Another area of innovation involves creating "fluorogenic" probes that are dimly fluorescent until they bind to their target, thereby reducing background from unbound probes. Strategies to achieve this include designing probes based on viscosity-sensitive molecular rotors that exhibit a significant increase in fluorescence upon binding to a target protein like HaloTag. nih.gov Researchers are also developing light-up probes that are specific for certain structures, such as a red-emitting cyanine dye that shows a 10- to 70-fold fluorescence enhancement upon binding to G-quadruplex DNA structures. rsc.org These approaches enhance contrast and are particularly valuable for no-wash live-cell imaging.

| Probe | Key Feature | Advantage | Reference |

|---|---|---|---|

| Cyanine3 (Cy3) | Standard trimethine cyanine dye. | Bright fluorescence, well-established protocols. | peg.ink |

| Sulfo-Cyanine3 | Sulfonated version of Cy3. | Increased water solubility, reduced aggregation and non-specific binding. | aatbio.com |

| Cyanine3B (Cy3B) | Rigidified polymethine backbone. | Prevents photoisomerization, leading to higher quantum yield and photostability. | aatbio.comresearchgate.net |

| Viscosity-Sensitive Cy3 Analogs | Fluorescence is dependent on local viscosity. | Fluorogenic properties; low fluorescence until bound to a target. | nih.gov |

Integration with Emerging High-Resolution Imaging Technologies

The advent of super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, has placed new demands on fluorescent probes. Cy3 and its derivatives are integral to several SRM modalities, including Stochastic Optical Reconstruction Microscopy (STORM) and its direct-STORM (dSTORM) variant. nih.govwiley.com

In many STORM applications, Cy3 is used as an "activator" dye in a pair with a "reporter" dye like Cy5 or Alexa Fluor 647. wiley.commicroscopyu.com In this scheme, low-power excitation of Cy3 is used to stochastically switch a nearby reporter dye from a non-fluorescent dark state to a fluorescent state. microscopyu.com This allows for the sequential imaging and precise localization of individual molecules.

However, the intense irradiation used in SRM can induce undesirable photochemical reactions. One documented artifact is "photoblueing," where cyanine dyes like Cy5 can be photoconverted into a blue-shifted fluorescent product, potentially contaminating the signal in a different spectral channel. nih.gov More recently, a novel photochemical reaction termed "phototruncation" has been described, where heptamethine or pentamethine cyanines can be converted to shorter, blue-shifted trimethine cyanines (like Cy3) upon irradiation. nih.gov While potentially a source of artifacts, researchers are now harnessing this predictable photoconversion as a new mechanism for single-molecule localization microscopy. nih.gov The continued development of Cy3-based probes with optimized photoswitching characteristics is a key goal for advancing SRM.

Advancements in Multiplexed Labeling and Detection Strategies

The desire to simultaneously visualize multiple targets within a single cell or tissue (multiplexing) is a major driver in bioimaging. aacrjournals.org While this compound is a workhorse for single-color labeling, its integration into multiplexed experiments presents challenges, primarily due to spectral overlap with other fluorophores. mdpi.com

To overcome these limitations, several strategies are being employed. One method is spectral imaging combined with linear unmixing, where the full emission spectrum from the sample is captured, and computational algorithms are used to separate the contributions of each fluorophore, even when their spectra overlap significantly. mdpi.com This has been shown to enable the simultaneous imaging of up to five or six different fluorophores. mdpi.com

Another approach involves exploiting different properties of the fluorophores. For multicolor STORM, different activator dyes (e.g., Alexa Fluor 405, Cy2, Cy3) can be paired with the same reporter dye (e.g., Cy5) to create spectrally distinct probe pairs that can be read out in separate channels. wiley.commicroscopyu.com Furthermore, advancements in illumination technology and filter design are enabling high-speed multiplexing. Modern LED illumination systems with individual channel switching, when used with specific "Pinkel" filter configurations (single-band excitation filter with a multi-band emission filter), allow for rapid sequential imaging with high contrast, avoiding the speed-contrast trade-off of traditional filter sets. uk.com The development of new dyes with narrower emission spectra and the application of advanced computational tools are continually pushing the boundaries of multiplexed imaging. mdpi.comlabmanager.com

Q & A

Q. Table 1. Critical Parameters for Cyanine3 NHS Ester Conjugation

Q. Table 2. Troubleshooting Low Labeling Efficiency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.